D-Ribono-1,4-lactone
Overview
Description
D-Ribono-1,4-lactone: is a five-membered lactone derived from D-ribonic acid. It is a carbohydrate-based compound that plays a crucial role in various biochemical processes and synthetic applications. This compound is known for its significance in the synthesis of nucleoside analogues, which are essential in antiviral and anticancer therapies .
Mechanism of Action
Target of Action:
D-Ribono-1,4-lactone primarily interacts with enzymes and receptors involved in carbohydrate metabolism. Specifically, it serves as a precursor for the synthesis of nucleosides and other bioactive compounds .
Mode of Action:
The mode of action of this compound involves its conversion to D-ribonic acid, which plays a crucial role in various biochemical processes. Here’s how it works:
Conversion to D-Ribonic Acid: this compound undergoes hydrolysis to form D-ribonic acid. This process is catalyzed by enzymes such as D-arabinono-1,4-lactone oxidase .
Incorporation into Nucleosides: D-Ribonic acid serves as a building block for the synthesis of C-nucleosides. These nucleosides play essential roles in biological processes, including DNA and RNA synthesis. For example, Remdesivir, an antiviral drug, contains a C-nucleoside analog derived from this compound .
Biochemical Pathways:
Antiviral Activity: The conversion of this compound to C-nucleosides, like Remdesivir, provides antiviral effects by interfering with viral RNA replication .
Action Environment:
Biochemical Analysis
Biochemical Properties
D-Ribono-1,4-lactone plays a pivotal role in biochemical reactions, particularly in the synthesis of C-nucleosides. It interacts with various enzymes and proteins, including ribonolactonase and ribokinase. These interactions are crucial for the conversion of this compound into other biologically active compounds. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the catalytic processes necessary for its conversion .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, this compound impacts cell signaling pathways by modulating the activity of specific signaling proteins, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of enzymes such as ribonolactonase, inhibiting or activating their catalytic functions. This binding interaction is crucial for the regulation of metabolic pathways involving this compound. Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on metabolic pathways and cellular functions. At high doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the synthesis of C-nucleosides. It interacts with enzymes such as ribonolactonase and ribokinase, which are essential for its conversion into other biologically active compounds. These interactions influence the metabolic flux and levels of metabolites within cells, highlighting the importance of this compound in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells. The distribution of this compound is crucial for its biochemical functions, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound is localized within specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins within these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, ensuring its proper function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylidene Protection Method: D-Ribono-1,4-lactone can be synthesized by treating this compound with benzaldehyde and aqueous concentrated hydrochloric acid at room temperature overnight.
Isopropylidene Derivative Method: Another method involves the reaction of this compound with acetone, catalyzed by concentrated or dilute mineral acid or anhydrous copper sulfate.
Industrial Production Methods: Industrial production of this compound typically involves the selective anomeric oxidation of unprotected aldoses with bromine or the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Ribono-1,4-lactone undergoes oxidation reactions to form various derivatives.
Reduction: Reduction of this compound can yield D-ribitol.
Substitution: The compound can undergo substitution reactions, such as the formation of 5-O-methyl-D-ribono-1,4-lactone by methylation.
Common Reagents and Conditions:
Oxidation: Bromine, chromium (VI) reagents, or DMSO-based oxidizing systems.
Reduction: Catalytic hydrogenation.
Substitution: Methylation using methyl iodide.
Major Products Formed:
Oxidation: D-ribonic acid.
Reduction: D-ribitol.
Substitution: 5-O-methyl-D-ribono-1,4-lactone.
Scientific Research Applications
Chemistry: D-Ribono-1,4-lactone is used as a building block in the synthesis of C-nucleosides, which are crucial for developing antiviral and anticancer drugs .
Biology: In biological research, this compound is employed in studies involving carbohydrate metabolism and enzyme inhibition .
Medicine: The compound is significant in medicinal chemistry for the development of nucleoside analogues, which are used as antiviral and anticancer agents .
Industry: this compound is used in the production of chiral acyclics, cyclopentenones, and oxabicyclic systems, which have applications in material science and pharmaceuticals .
Comparison with Similar Compounds
D-Glucono-1,5-lactone: Another carbohydrate-based lactone used in similar synthetic applications.
L-Galactono-1,4-lactone: Used in the synthesis of vitamin C and other bioactive compounds.
D-Arabinono-1,4-lactone: An enzyme substrate in various biochemical reactions.
Uniqueness: D-Ribono-1,4-lactone is unique due to its specific role in the synthesis of C-nucleosides, which are essential for antiviral and anticancer therapies . Its ability to form stable derivatives with protecting groups like benzylidene and isopropylidene makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
Record name | D-Ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5336-08-3, 3327-63-7 | |
Record name | (+)-Ribonolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribono-1,4-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribonolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ribonolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribono-1,4-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ribono-1,4-lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIBONOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
Record name | Ribonolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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